2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole
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Overview
Description
2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. This compound is characterized by the presence of chlorine and fluorine substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with 2,3-difluorobenzaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Thiazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: Researchers are exploring the compound’s potential as a tool for studying biological processes, including its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole can be compared with other thiazole derivatives, such as:
2-(Chloromethyl)thiazole: Lacks the fluorine substituents, resulting in different chemical and biological properties.
6,7-Difluorobenzo[d]thiazole:
2-(Bromomethyl)-6,7-difluorobenzo[d]thiazole: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
Properties
Molecular Formula |
C8H4ClF2NS |
---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-(chloromethyl)-6,7-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H4ClF2NS/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2 |
InChI Key |
VHFRXERXLQPEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)CCl)F)F |
Origin of Product |
United States |
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